molecular formula C8H8N2O4 B018274 3-NITRO-4-ACETAMIDOPHENOL CAS No. 7403-75-0

3-NITRO-4-ACETAMIDOPHENOL

Cat. No.: B018274
CAS No.: 7403-75-0
M. Wt: 196.16 g/mol
InChI Key: OZZKMZSOGAOIFX-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H8N2O4. It is known for its unique structural properties, including the presence of both hydroxyl and nitro functional groups on the phenyl ring.

Scientific Research Applications

Future Directions

Future research on N-(4-hydroxy-2-nitrophenyl)acetamide could focus on better understanding its chemistry, including its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards, as well as its potential role in the pharmacology and toxicology of 4-HPA .

Mechanism of Action

Target of Action

“N-(4-hydroxy-2-nitrophenyl)acetamide” is a compound that has been studied for its potential role in the biotransformation of xenobiotics .

Mode of Action

The compound forms an intramolecular hydrogen bond to a nitro oxygen atom, and its OH group forms an intermolecular hydrogen bond to an amide oxygen atom . This interaction with its targets leads to changes in the molecular structure, affecting its degree of planarity .

Biochemical Pathways

The compound is involved in the non-CYP450-mediated oxidative biotransformation of N-(4-hydroxyphenyl)acetamide (4-HPA; acetaminophen or paracetamol) and other xenobiotics . In reactions of 4-HPA with peroxynitrite and CO2, “N-(4-hydroxy-2-nitrophenyl)acetamide” is one of the major products formed . This suggests that the compound may play a role in the pharmacology and toxicology of 4-HPA .

Pharmacokinetics

It’s known that the compound is formed in reactions with cellular oxidants under physiologically relevant conditions , which suggests that it may have good bioavailability.

Result of Action

It’s known that the compound is one of the major products formed in reactions of 4-hpa with peroxynitrite and co2 . This suggests that the compound may have significant effects on cellular processes.

Action Environment

The action of “N-(4-hydroxy-2-nitrophenyl)acetamide” is influenced by environmental factors such as the presence of cellular oxidants . These oxidants can affect the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-hydroxy-2-nitrophenyl)acetamide can be synthesized through the nitration of N-(4-hydroxyphenyl)acetamide. The nitration process typically involves the reaction of N-(4-hydroxyphenyl)acetamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .

Industrial Production Methods

While specific industrial production methods for N-(4-hydroxy-2-nitrophenyl)acetamide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-hydroxy-2-nitrophenyl)acetamide is unique due to the specific positioning of the hydroxyl and nitro groups, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-hydroxy-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(12)4-8(7)10(13)14/h2-4,12H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZKMZSOGAOIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398613
Record name N-(4-hydroxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7403-75-0
Record name MLS000757165
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-hydroxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of N-(4-Hydroxy-2-nitrophenyl)acetamide differ from its isomer, N-(3-hydroxy-2-nitrophenyl)acetamide, and what is the significance of this difference?

A: The research paper states that N-(4-Hydroxy-2-nitrophenyl)acetamide exhibits a more planar structure in its solid state compared to its isomer, N-(3-hydroxy-2-nitrophenyl)acetamide []. This difference in planarity suggests that the position of the hydroxyl group on the phenyl ring influences the overall conformation of the molecule. The study also highlights variations in hydrogen-bonding patterns between the two isomers []. This difference in hydrogen bonding could impact how each molecule interacts with other molecules, including potential biological targets.

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